molecular formula C7H10N2O2S2 B2530132 N-cyclopropyl-2-methylthiazole-5-sulfonamide CAS No. 1699354-73-8

N-cyclopropyl-2-methylthiazole-5-sulfonamide

Cat. No.: B2530132
CAS No.: 1699354-73-8
M. Wt: 218.29
InChI Key: YZSQUAUFHYSUSS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methylthiazole-5-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries. This compound features a thiazole ring, a cyclopropyl group, and a sulfonamide functional group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-methylthiazole-5-sulfonamide typically involves the reaction of 2-methylthiazole with cyclopropylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methylthiazole is reacted with cyclopropylamine in the presence of a base such as triethylamine to form the intermediate N-cyclopropyl-2-methylthiazole.

    Step 2: The intermediate is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-cyclopropyl-2-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in bioassays to study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring and cyclopropyl group contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • N-cyclopropyl-2-methylthiazole-5-carboxamide
  • N-cyclopropyl-2-methylthiazole-5-thiol
  • N-cyclopropyl-2-methylthiazole-5-amine

Comparison: N-cyclopropyl-2-methylthiazole-5-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfonamide group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQUAUFHYSUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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